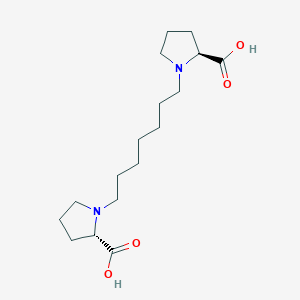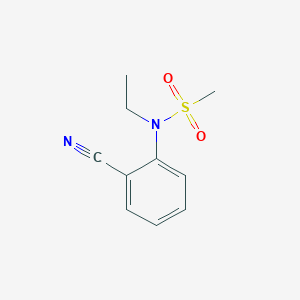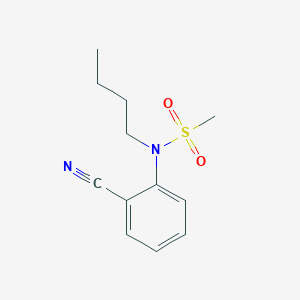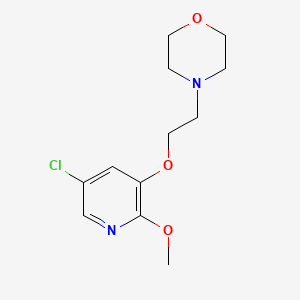
1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride
Übersicht
Beschreibung
The compound “1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The molecule also has a 4-chlorophenyl group and an amino group, which are connected by a methyl bridge .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, and the pyrrolidinone ring could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino group and the carbonyl group would likely make it polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Transformation of Heterocyclic Reversible Monoamine Oxidase-B Inactivators
- Study Insight : This compound has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor, a relevant target in neurodegenerative diseases such as Parkinson's disease. A study by Ding and Silverman (1993) found that N-methylation of the compound transforms it from a reversible to an irreversible inhibitor of MAO-B (Ding & Silverman, 1993).
Synthesis and Structural Studies
- Study Insight : Bruderer et al. (1978) explored the synthesis and crystal structure of closely related compounds, providing insights into the chemical properties and potential applications in various fields including pharmaceuticals (Bruderer, Arnold, & Oberhänsli, 1978).
Anticonvulsant Enaminones
- Study Insight : A study by Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, compounds related to 1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride, highlighting their potential in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Pyrrolidin-2-Ones Derivatives
- Study Insight : Research by Rubtsova et al. (2020) delved into the synthesis of pyrrolidin-2-ones and their derivatives, emphasizing their significance in the synthesis of new medicinal molecules with improved biological activity. This aligns with the potential uses of the compound (Rubtsova et al., 2020).
Inhibition of Monoamine Oxidase
- Study Insight : Studies by Williams and Lawson (1998), and Ding and Silverman (1992) investigated the potential of similar compounds as monoamine oxidase inhibitors, suggesting potential therapeutic applications in neuropsychiatric disorders (Williams & Lawson, 1998); (Ding & Silverman, 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[(4-chlorophenyl)methylamino]-2-hydroxypropyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-12-5-3-11(4-6-12)8-16-9-13(18)10-17-7-1-2-14(17)19;/h3-6,13,16,18H,1-2,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWKUCMVYGPZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CNCC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941727 | |
| Record name | 1-(3-{[(4-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride | |
CAS RN |
198767-59-8 | |
| Record name | 2-Pyrrolidinone, 1-(3-(((4-chlorophenyl)methyl)amino)-2-hydroxypropyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198767598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-{[(4-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3060148.png)

